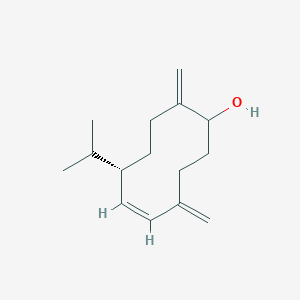
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of organic compounds characterized by complex molecular structures that include isopropyl and dimethylenecyclodec groups. This type of compound is often studied for its unique chemical reactions and properties.
Synthesis Analysis
The synthesis of similar compounds typically involves complex reactions. For instance, the synthesis of related azulene derivatives from tropolone derivatives has been described, highlighting the intricate steps and conditions required for such chemical transformations (Nozoe, Takase, & Fukuda, 1971).
Molecular Structure Analysis
The molecular structure of compounds in this class is often determined using X-ray crystallography. For example, the crystal and molecular structure of iron and molybdenum carbonyls of related compounds provide insights into the arrangement of atoms and bonds in these complex molecules (Pinkerton, Carrupt, Vogel, Boschi, Thuy, & Roulet, 1978).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions used. For instance, thermal reactions of guaiazulene and its derivatives with dimethyl acetylenedicarboxylate have been explored, demonstrating the complex reaction pathways and products that can result from such processes (Uebelhart & Hansen, 1992).
Applications De Recherche Scientifique
Optical Activity and Chirality : Research has shown that compounds like dimethyl 7-isopropyl-5, 10-dimethylheptalene-1, 2-dicarboxylate can be resolved into enantiomeres using optically active primary or secondary amines. This is significant for understanding the chirality of heptalene π-skeletons with C2 or pseudo-C2 symmetry (Bernhard et al., 1985).
Thermal Reactions : The thermal reaction of compounds like 7-isopropyl-1,3,4-trimethylazulene with dimethyl acetylenedicarboxylate (ADM) has been studied. This process leads to the formation of various heptalene- and azulene-1,2-dicarboxylates, enhancing our understanding of thermal rearrangement and Diels-Alder reactions (Uebelhart & Hansen, 1992).
Synthesis Techniques : Synthesis of similar compounds, like 7-Isopropyl-2,4-dimethylazulene (Se-guaiazulene), from different precursors has been documented. These studies contribute to the development of efficient synthesis methods for such complex molecules (Nozoe, Takase, & Fukuda, 1971).
Stereoselective Synthesis : The stereoselective synthesis of related compounds like 2,3,7-trimethylcyclooctanone demonstrates the importance of chiral catalysts in producing specific isomers of complex organic molecules (Naito et al., 2008).
Chiral Discrimination in Mass Spectrometry : Studies on the chiral discrimination of compounds like isopropyl threo- and erythro-3cyclohexylglycerates in gas phase mass spectrometry underscore the role of chiral additives in analytical chemistry (Winkler et al., 1994).
Helical Chirality : The synthesis of helical pyrrolo[1,2-a][1,10]phenanthrolines from reactions involving compounds like diisopropyl ester of acetilylenedicarboxylic acid highlights the formation of helical chiral structures (Dumitrascu et al., 2003).
Polymerization Properties : The study of polymerization properties of compounds like isopropylidene(η5-3-neomenthylcyclopentadienyl)(η5-fluorenyl)zirconium dichloride offers insights into catalysis and polymer production (Halterman et al., 2001).
Propriétés
IUPAC Name |
(5Z,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5-/t14-,15?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWBZXPRYZGRO-GNOUIQMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]/1CCC(=C)C(CCC(=C)/C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide;hydrochloride](/img/structure/B1159640.png)